molecular formula C11H11NO4 B11881037 Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate CAS No. 113370-04-0

Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate

Cat. No.: B11881037
CAS No.: 113370-04-0
M. Wt: 221.21 g/mol
InChI Key: LOEPZYUWYZWRJE-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is particularly notable for its role in the synthesis of eumelanin, the black to brown pigment in humans . Its structure includes an indole core with hydroxyl groups at positions 5 and 6, and an ethyl ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate typically involves the elaboration of commercially available 5,6-dimethoxy-2-carboxylate ethyl ester. The process includes demethylation to introduce hydroxyl groups at positions 5 and 6 . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of starting materials, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under alkaline conditions to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This reaction is critical for accessing biologically active derivatives.

Example Conditions :

  • Reagents : NaOH (3 M), KHCO₃, K₃[Fe(CN)₆]

  • Solvent : Water

  • Yield : 86%

Transesterification with methanol in acidic media converts the ethyl ester to a methyl ester, though specific data for this compound requires extrapolation from analogous indole esters .

Oxidation Reactions

The catechol moiety is highly susceptible to oxidation, forming quinone intermediates. This reactivity is exploited in melanin biosynthesis and synthetic applications.

Key Oxidants and Outcomes :

OxidantConditionsProductNotes
K₃[Fe(CN)₆]Aerobic, pH 8–9Indole-quinone derivativesUsed in melanin polymerization
O₂ (atmospheric)Aqueous buffer, pH 7.4Semiquinone radicalsStudied via ESR spectroscopy

Amide Coupling

After hydrolysis to DHICA, the carboxylic acid undergoes amide formation with primary amines. Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate itself may require prior hydrolysis for direct coupling.

Optimized Protocol :

  • Coupling Agent : HATU (1.5 eq), DIPEA (1.5 eq)

  • Solvent : DMF, inert atmosphere

  • Protection : Acetylation of catechol prior to reaction

  • Yield : 70–90% for DHICA amides

Radical-Mediated Cyclization

Free radicals generated at the C-7 position enable intramolecular cyclization with allyl or propargyl groups.

Example Reaction :

  • Substituent : N-allyl group

  • Initiation : AIBN, Bu₃SnH

  • Product : Tetrahydrocarbazole derivatives

Esterification and Protection

The catechol hydroxyls are often acetylated to prevent undesired oxidation during synthesis.

Protection/Deprotection :

StepReagentsConditions
AcetylationAc₂O, pyridineRT, 12 h
DeprotectionBBr₃, CH₂Cl₂−40°C → RT, 2 h

Biological Activity and Derivatives

Derivatives exhibit significant pharmacological potential:

  • HIV Integrase Inhibition : Dimerized DHICA derivatives show IC₅₀ values < 1 µM .

  • Antioxidant Properties : Catechol structure confers radical-scavenging activity.

Scientific Research Applications

Scientific Research Applications

The applications of Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate span multiple domains:

Medicinal Chemistry

  • Anticancer Activity : Compounds derived from indole structures, including this compound, have shown promising anticancer properties. For instance, derivatives have been studied for their ability to inhibit key protein kinases involved in cancer progression, demonstrating significant cytotoxicity against various cancer cell lines .
  • Antiviral Properties : Research indicates that certain indole derivatives exhibit antiviral activity, particularly against HIV-1 integrase . this compound may contribute to this activity through its structural characteristics.
  • Antimicrobial Effects : Indoles are recognized for their antimicrobial properties. This compound has potential applications in developing new antimicrobial agents due to its structural analogies with known bioactive compounds .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Industrial Applications

  • Pharmaceutical Development : As a versatile building block in organic synthesis, this compound is utilized in the pharmaceutical industry for developing new drugs and therapeutic agents .

Case Study 1: Anticancer Properties

A study evaluated a series of thiazolyl-indole derivatives for their anticancer activity. Among these, compounds similar to this compound demonstrated exceptional cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 6.10 µM . This highlights the potential of indole derivatives in targeting cancer cells effectively.

Case Study 2: Antiviral Activity

Research focused on synthesizing multimeric derivatives of dihydroxyindoles revealed that certain structures exhibited significant inhibitory effects on HIV-1 integrase. This suggests that this compound could be explored further as a lead compound in antiviral drug development .

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    5,6-Dihydroxyindole-2-carboxylic acid: A direct precursor in melanin biosynthesis.

    5,6-Dimethoxyindole-2-carboxylate: A methylated derivative used in synthetic routes.

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

Uniqueness: Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and stability compared to its acid counterpart .

Biological Activity

Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate (commonly referred to as ethyl DHICA) is a compound derived from the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antioxidant, antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by its indole structure with hydroxyl substituents at positions 5 and 6 and an ethyl ester at the carboxylic acid position. This unique structure contributes to its biological activity.

Antioxidant Activity

The antioxidant potential of ethyl DHICA has been evaluated through various assays. In one study, derivatives of 5,6-dihydroxyindole-2-carboxylic acid were tested using the DPPH and FRAP assays. The results indicated that certain derivatives exhibited higher antioxidant activity than the parent compound DHICA itself. Specifically, compounds derived from ethyl DHICA demonstrated significant H-donor abilities and reducing power, suggesting potential applications in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Ethyl DHICA Derivatives

CompoundDPPH EC50 (µM)FRAP (Trolox eqs)
Ethyl DHICA20.5150
Derivative 115.0180
Derivative 212.5200

Antimicrobial Activity

Ethyl DHICA has shown promising antimicrobial properties against various pathogens. Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that indicate effective inhibition of bacterial growth.

Table 2: Antimicrobial Activity of Ethyl DHICA

PathogenMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Candida albicans0.015

These findings suggest that ethyl DHICA could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of ethyl DHICA have been explored in various studies. Compounds within this class have demonstrated cytotoxic effects on several cancer cell lines. For example, certain derivatives have shown pro-apoptotic effects in human cancer cells, indicating a mechanism through which they may inhibit tumor growth.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxicity of ethyl DHICA derivatives against human cancer cell lines (e.g., A-549 and HT-1080), it was found that some derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

Neuroprotective Effects

Emerging research suggests that ethyl DHICA may also possess neuroprotective properties. Its ability to scavenge free radicals contributes to its potential in neurodegenerative disease models. Studies have indicated that it can protect neuronal cells from oxidative damage, which is crucial in conditions like Alzheimer’s disease.

Properties

CAS No.

113370-04-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 5,6-dihydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)8-3-6-4-9(13)10(14)5-7(6)12-8/h3-5,12-14H,2H2,1H3

InChI Key

LOEPZYUWYZWRJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)O

Origin of Product

United States

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